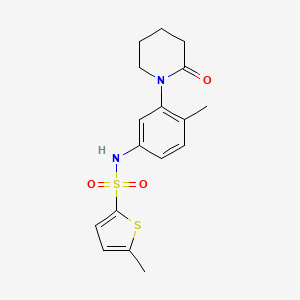

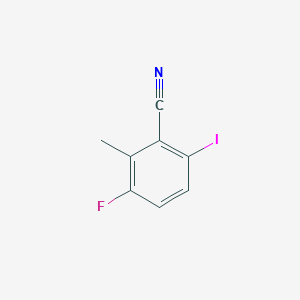

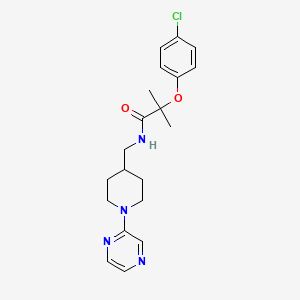

![molecular formula C22H17N3O2 B2961928 3-甲基-N-[2-(3-氧代-4H-喹喔啉-2-基)苯基]苯甲酰胺 CAS No. 887889-57-8](/img/structure/B2961928.png)

3-甲基-N-[2-(3-氧代-4H-喹喔啉-2-基)苯基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-methyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide” is a quinoxaline derivative . Quinoxaline derivatives are nitrogen-containing heterocyclic compounds that have many pharmaceutical and industrial purposes . They are also used as antibiotics in the market .

Synthesis Analysis

The synthesis of quinoxaline derivatives involves various methods of synthetic strategies . One method involves the hydrazinolysis of the ester derivative with hydrazine hydrate to afford the hydrazide derivative, which then undergoes condensation with aldehyde to give the hydrazone derivative .Molecular Structure Analysis

Quinoxaline derivatives are structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The specific features of the molecular and crystal structures of quinoxaline derivatives have been analyzed by the XRD method .Chemical Reactions Analysis

Quinoxaline derivatives undergo various reactions such as Oxidation, Nitration, Diazotization, Alkylation, Addition, Condensation, Cyclization, Substitutions reactions . They also undergo Reduction, Condensation and Cyclization Reactions, and Treatment with Many of Organic Reagents .科学研究应用

抗菌活性

喹喔啉衍生物已被合成并研究其抗菌活性。例如,一项研究探讨了甲基-4-((取代苯基)[6H-吲哚(2,3-b)喹喔啉-6基]甲基氨基)苯甲酸酯衍生物的设计、合成和体外抗菌活性。其中,一些化合物与标准药物相比表现出有效的抑制活性,表明它们作为抗菌剂进一步研究的潜力 (Murthy 等人,2011)。

抗癌应用

喹喔啉衍生物已被研究其在癌症治疗中的潜在用途。例如,一种新型 ALK5 抑制剂的药代动力学和组织分布研究显示出显着的抗纤维化和抗转移作用,表明其作为一种有效的口服抗纤维化药物的潜力,这也可能对癌症治疗产生影响 (Kim 等人,2008)。

成像和诊断应用

开发标记有碳-11 的新型喹啉-2-甲酰胺衍生物作为放射性配体,用于正电子发射断层扫描 (PET) 对外周苯二氮卓受体 (PBR) 进行非侵入性评估,代表了另一项应用。这些研究表明该化合物在医学环境中用于成像和诊断目的的潜力 (Matarrese 等人,2001)。

材料科学应用

已经报道了合成和表征含有喹喔啉部分的聚酰胺。这些聚酰胺在极性非质子溶剂中表现出优异的热稳定性和溶解性,表明它们在材料科学领域具有潜在的应用,特别是用于开发高性能聚合物 (Patil 等人,2011)。

增强抗菌活性

另一项研究报告了喹喔啉 N,N-二氧化物及其衍生物对细菌和酵母菌株的抗菌活性,展示了该化合物作为开发新型抗菌剂的基础的潜力 (Vieira 等人,2014)。

作用机制

Target of Action

Quinoxaline derivatives, which this compound is a part of, have been reported to act against many targets, receptors, or microorganisms .

Mode of Action

Some quinoxaline derivatives have shown promising activity against alpha-glucosidase and alpha-amylase , suggesting that they may interact with these enzymes and inhibit their activity.

Biochemical Pathways

Given the reported activity of similar quinoxaline derivatives against alpha-glucosidase and alpha-amylase , it can be inferred that this compound may affect carbohydrate metabolism pathways.

Result of Action

Based on the reported activity of similar quinoxaline derivatives, it can be inferred that this compound may inhibit the activity of alpha-glucosidase and alpha-amylase enzymes, potentially affecting carbohydrate metabolism .

未来方向

属性

IUPAC Name |

3-methyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c1-14-7-6-8-15(13-14)21(26)24-17-10-3-2-9-16(17)20-22(27)25-19-12-5-4-11-18(19)23-20/h2-13H,1H3,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANOOWYIWFPNDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2961849.png)

![3-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2961853.png)

![Methyl 5-[(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2961857.png)

![1-(1-Oxa-4-azaspiro[5.6]dodecan-4-yl)prop-2-en-1-one](/img/structure/B2961864.png)